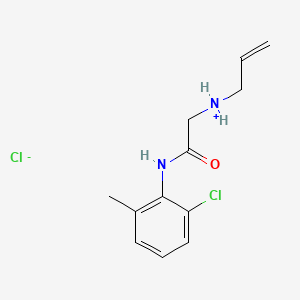
Ethanol, 2-(2-(4-(3-(2-cyano-10-phenothiazinyl)propyl)-1-piperazinyl)ethoxy)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-(2-(4-(3-(2-cyano-10-phenothiazinyl)propyl)-1-piperazinyl)ethoxy)-, dihydrochloride involves multiple steps. One common method includes the reaction of 2-cyano-10-phenothiazine with 3-chloropropylamine to form an intermediate, which is then reacted with 1-(2-hydroxyethyl)piperazine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
Ethanol, 2-(2-(4-(3-(2-cyano-10-phenothiazinyl)propyl)-1-piperazinyl)ethoxy)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Ethanol, 2-(2-(4-(3-(2-cyano-10-phenothiazinyl)propyl)-1-piperazinyl)ethoxy)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a reference compound in mass spectrometry and chromatography studies.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Studied for its therapeutic effects in treating psychiatric disorders and its pharmacokinetics.
Industry: Utilized in the development of new antipsychotic drugs and formulations.
作用機序
The compound exerts its effects primarily by blocking dopamine receptors in the brain, which helps reduce symptoms of psychosis. It also has affinity for other neurotransmitter receptors, including serotonin and histamine receptors, contributing to its tranquilizing effects. The molecular targets and pathways involved include the dopaminergic and serotonergic pathways .
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Thioridazine: Known for its sedative effects and used in similar therapeutic contexts.
Fluphenazine: A potent antipsychotic with a longer duration of action.
Uniqueness
Ethanol, 2-(2-(4-(3-(2-cyano-10-phenothiazinyl)propyl)-1-piperazinyl)ethoxy)-, dihydrochloride is unique due to its specific chemical structure, which provides a balance between efficacy and side effects. Its tranquilizing effects are particularly beneficial in managing anxiety and agitation in psychiatric patients .
特性
CAS番号 |
73927-25-0 |
|---|---|
分子式 |
C24H32Cl2N4O2S |
分子量 |
511.5 g/mol |
IUPAC名 |
10-[3-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]propyl]phenothiazine-2-carbonitrile;dihydrochloride |
InChI |
InChI=1S/C24H30N4O2S.2ClH/c25-19-20-6-7-24-22(18-20)28(21-4-1-2-5-23(21)31-24)9-3-8-26-10-12-27(13-11-26)14-16-30-17-15-29;;/h1-2,4-7,18,29H,3,8-17H2;2*1H |
InChIキー |
MQYMGMDSFLNOBO-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C#N)CCOCCO.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


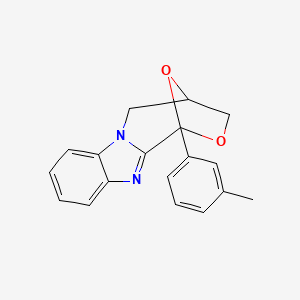
![Silane, [(1-ethoxyethenyl)oxy]triethyl-](/img/structure/B14448352.png)

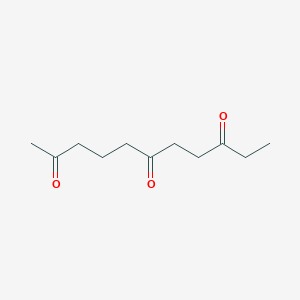
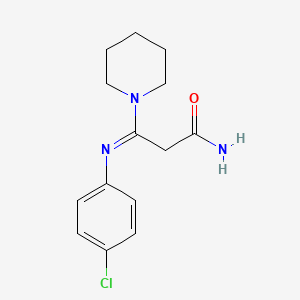

![sodium;(2S,5S,6R)-6-[[2-[[6-[4-[[(4R)-1-acetyl-4-hydroxypyrrolidine-2-carbonyl]amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14448390.png)

![2-[3-(2-Hydroxy-5-methylphenyl)-2-methoxy-5-methylphenyl]-4-methylphenol](/img/structure/B14448406.png)
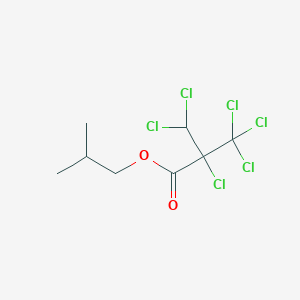
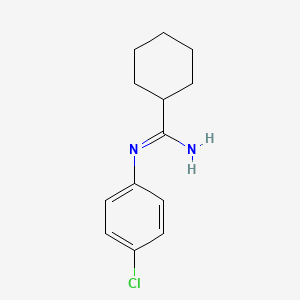
![2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14448425.png)
![1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14448427.png)
